
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride , also known as heliamine , is an alkaloid isolated from the Mexican cereoid plant Backebergia militaris . It belongs to the class of tetrahydroisoquinoline carboxylic acids and has garnered interest due to its potential applications in medicinal chemistry.
Synthesis Analysis
- Pomeranz–Fritsch–Bobbitt Cyclization : The morpholinone derivative is converted into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via this classical cyclization method. The Pomeranz–Fritsch process has been widely used in the synthesis of chiral tetrahydroisoquinoline derivatives .
Chemical Reactions Analysis
Notably, the Pomeranz–Fritsch process has undergone modifications to improve reaction conditions, making it more practical and efficient .
Scientific Research Applications
Enantioselective Synthesis
- The compound has been utilized in the enantioselective synthesis process. A study demonstrated the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution, achieving high enantiopurity and good yields (Paál et al., 2008).
Synthesis and Modification of Isoquinoline Alkaloids
- The compound has been a focus in the synthesis and study of isoquinoline alkaloids. Research includes the development of methods for synthesis with high yield and purity, exploring its potential as a pharmaceutical compound (Bułyszko et al., 2015), (Azamatov et al., 2023).
Potential in Cancer Therapy
- A notable application of this compound is in cancer therapy. A study evaluated its antiproliferative action in rats with hepatocellular carcinoma, suggesting its potential as an anticancer therapy (Kumar et al., 2017).
Development of New Pharmaceutical Compounds
- There is ongoing research in developing new pharmaceutical compounds using this chemical. For instance, studies have explored its role in creating new opioid receptor antagonists (Ukrainets et al., 2010) and as a basis for carbonic anhydrase inhibitors (Gitto et al., 2011).
Synthesis of Novel Derivatives
- It has been used in the synthesis of novel derivatives, such as substituted acetamide derivatives and other functionally-substituted compounds, expanding the scope of chemical research and pharmaceutical applications (Aghekyan et al., 2016), (Aghekyan et al., 2009).
properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2;/h4-5,9,13H,3,6H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPWZMWICGKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



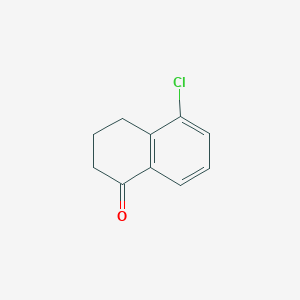
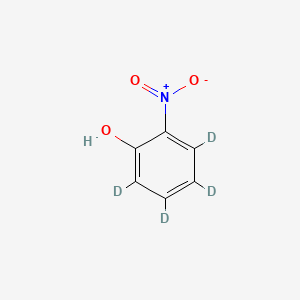


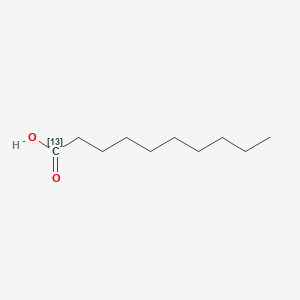
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)


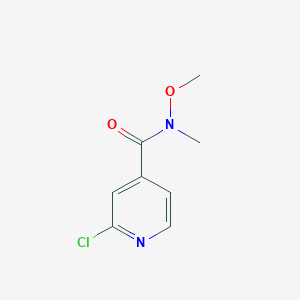
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)

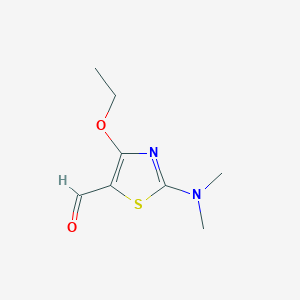
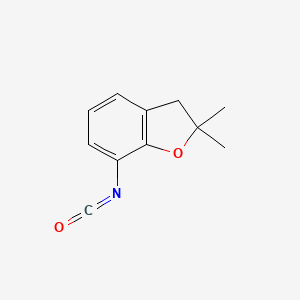
![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)